molecular formula C25H48N2O9 B8115234 TCO-PEG7-amine

TCO-PEG7-amine

Cat. No.: B8115234
M. Wt: 520.7 g/mol
InChI Key: AYKIHIIYDUHCDH-OWOJBTEDSA-N
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Description

Evolution and Significance of Bioorthogonal Click Chemistry in Biomedical Research

The development of bioorthogonal click chemistry has revolutionized biomedical research by allowing for the precise labeling and modification of biomolecules in their native environments. These reactions enable a wide range of applications, including in vivo imaging, targeted drug delivery, and the study of biological processes in real-time.

The inverse electron-demand Diels-Alder (IEDDA) cycloaddition is a fundamental reaction in bioorthogonal chemistry. It involves the reaction between an electron-poor diene and an electron-rich dienophile to form a six-membered ring. researchgate.netnih.govunits.itrsc.org Unlike the normal electron-demand Diels-Alder reaction, where the HOMO of the diene interacts with the LUMO of the dienophile, in the IEDDA reaction, the LUMO of the diene interacts with the HOMO of the dienophile. researchgate.netunits.it This reaction is particularly useful in biological systems because it can proceed rapidly and selectively under physiological conditions without the need for metal catalysts, which can be toxic to cells. rsc.orgresearchgate.net

The ligation between s-tetrazines (Tz) and trans-cyclooctenes (TCO) is a prominent example of an IEDDA reaction that has gained significant attention for its application in bioorthogonal chemistry. rsc.orgnih.govnih.gov This reaction, known as Tz-TCO ligation, offers several distinct advantages for both in vitro and preclinical in vivo studies. It is known for its exceptionally fast reaction kinetics, with reported rate constants reaching up to 107 M-1 s-1, making it one of the fastest bioorthogonal reactions available. nih.govaxispharm.comacs.org This rapid reactivity is crucial for applications requiring quick labeling or conjugation, especially at low concentrations of reactants, as often encountered in biological settings. acs.orgnih.gov The Tz-TCO ligation is also highly selective and biocompatible, proceeding efficiently in complex biological media, including whole blood, without interfering with native cellular processes. rsc.orgresearchgate.net The reaction forms a stable dihydropyridazine (B8628806) product. researchgate.net These characteristics make Tz-TCO ligation an ideal tool for various biomedical applications, such as pretargeted imaging and therapy. nih.govnih.govnih.gov

Foundational Principles of Inverse Electron-Demand Diels-Alder (IEDDA) Cycloaddition

Polyethylene (B3416737) Glycol (PEG) Linkers in Bioconjugation and Translational Research

Polyethylene glycol (PEG) linkers are widely used in bioconjugation and translational research due to their unique properties. axispharm.comchempep.com PEG is a water-soluble polymer composed of repeating ethylene (B1197577) oxide units. chempep.comnih.gov PEG linkers serve as flexible spacers connecting different molecular entities, thereby enhancing the properties of the resulting conjugates. axispharm.comchempep.com

PEGylation, the process of attaching PEG chains to molecules, significantly enhances the hydrophilicity and solubility of bioconjugates. axispharm.comadcreview.comthermofisher.com Many molecules, particularly therapeutic agents, can be hydrophobic, leading to aggregation and poor solubility in aqueous biological environments. adcreview.com The hydrophilic nature of PEG allows it to form hydrogen bonds with water molecules, effectively increasing the water solubility of conjugated molecules. nih.govthermofisher.com This improved solubility can reduce aggregation, enhance stability, and improve the pharmacokinetic properties of bioconjugates. axispharm.comadcreview.com

The length of the PEG chain in a linker can influence the steric accessibility and reaction efficiency of the conjugated molecules. A PEG spacer provides distance between the conjugated entities and the reactive functional groups, which can help to reduce steric hindrance and optimize molecular interactions. thermofisher.comscbt.comnih.gov This is particularly important in bioconjugation reactions involving large biomolecules like proteins or antibodies, where steric effects can hinder the reaction or affect the biological activity of the conjugate. nih.govmdpi.com While PEGylation generally improves solubility and reduces steric hindrance, the benefit can be limited as the PEG chain increases in length. nih.gov The optimal PEG length often needs to be carefully considered and optimized for each specific application to achieve desired functional outcomes. chempep.comnih.govmdpi.com

Role of PEGylation in Modulating Hydrophilicity and Bioconjugate Solubility

Conceptual Positioning of TCO-PEG7-amine as a Versatile Heterobifunctional Chemical Tool

This compound is positioned as a versatile heterobifunctional chemical tool by combining the highly reactive and bioorthogonal TCO moiety with a PEG7 spacer and a terminal amine group. The TCO group allows for rapid and selective conjugation via Tz-TCO ligation, while the PEG7 linker provides enhanced solubility, reduced aggregation, and flexible spacing. axispharm.comprecisepeg.com The terminal amine group offers a convenient handle for further conjugation to various molecules containing carboxylic acids or activated esters, broadening its applicability in creating diverse bioconjugates. axispharm.com This combination of features makes this compound valuable for applications requiring the precise and efficient attachment of molecules in complex biological settings, such as the synthesis of antibody-drug conjugates (ADCs), targeted drug delivery systems, and the development of diagnostic tools. axispharm.com

Here is a data table summarizing some key properties and applications discussed:

FeatureDescriptionRelevance to this compound
Bioorthogonal ReactivityAbility to react selectively and rapidly in biological systems without interference. rsc.orgresearchgate.netTCO moiety enables fast and selective Tz-TCO ligation. nih.govaxispharm.com
IEDDA CycloadditionReaction between an electron-poor diene (Tetrazine) and an electron-rich dienophile (TCO). researchgate.netunits.itCore reaction mechanism involving the TCO part of the molecule.
Fast KineticsHigh reaction rates, enabling efficient conjugation at low concentrations. nih.govaxispharm.comacs.orgnih.govA key advantage of the Tz-TCO ligation utilized by the TCO group.
PEGylationAttachment of PEG chains to enhance solubility, stability, and reduce immunogenicity. axispharm.comadcreview.comthermofisher.comPEG7 chain improves hydrophilicity and solubility of the conjugate. axispharm.comprecisepeg.com
PEG LengthInfluences steric accessibility, reaction efficiency, and pharmacokinetics. chempep.comnih.govmdpi.comPEG7 provides flexible spacing and can optimize bioconjugation efficiency. thermofisher.comscbt.comnih.gov
HeterobifunctionalPossesses two different reactive functional groups (TCO and amine).Allows for sequential or orthogonal conjugation to two different molecules. axispharm.com
Amine ReactivityTerminal amine group can react with carboxylic acids or activated esters. axispharm.comEnables conjugation to a wide range of molecules for diverse applications. axispharm.com

Properties

IUPAC Name

[(4E)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H48N2O9/c26-8-10-29-12-14-31-16-18-33-20-22-35-23-21-34-19-17-32-15-13-30-11-9-27-25(28)36-24-6-4-2-1-3-5-7-24/h1-2,24H,3-23,26H2,(H,27,28)/b2-1+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYKIHIIYDUHCDH-OWOJBTEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCN
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C/C=C/CCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCN
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H48N2O9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization of Tco Peg7 Amine

General Synthetic Strategies for Trans-Cyclooctene (B1233481) (TCO) Moieties

Trans-cyclooctene (TCO) is a strained cyclic alkene that exhibits high reactivity in [4+2] cycloaddition reactions, particularly with tetrazines. nih.gov Its inherent strain arises from forcing a trans double bond within an eight-membered ring. nih.gov This structural feature also imparts planar chirality to the molecule, leading to the existence of (R)- and (S)-enantiomers. nih.gov

General synthetic strategies for constructing the TCO moiety often involve the isomerization of the more stable cis-cyclooctene isomer or the creation of the strained ring system through ring-closing methods. One historical method for preparing trans-cyclooctene on a preparatory scale involves the Hofmann elimination of N,N,N-trimethylcyclooctylammonium iodide. orgsyn.orgwikipedia.org This reaction yields a mixture of cis and trans isomers, from which the trans isomer can be selectively isolated by complexation with silver nitrate. nih.govorgsyn.orgwikipedia.org Silver ions selectively complex with the more strained trans double bond, allowing for its separation from the cis isomer. nih.govwikipedia.org The trans-cyclooctene can then be liberated from the silver complex using aqueous ammonium (B1175870) hydroxide. nih.govorgsyn.org

Another approach involves photochemical isomerization of cis-cyclooctene. nih.govwikipedia.orgacs.org While the equilibrium strongly favors the cis form, the reaction can be driven towards the trans isomer by trapping the trans product with silver ions, often immobilized on a solid support like silica (B1680970) gel. nih.govacs.org This flow photochemical method allows for the continuous removal of the trans isomer, shifting the equilibrium and enabling preparatively useful yields. nih.govacs.org

Stereospecific methods for preparing trans-cyclooctene from cis-cyclooctene have also been developed, although these often require multistep synthetic sequences to achieve the desired alkene stereochemistry. nih.govacs.org More recent strategies have focused on diastereoselective syntheses, such as the stereocontrolled addition of nucleophiles to trans-cyclooct-4-enone, which can be prepared from 1,5-cyclooctadiene. nih.govnih.gov This approach offers advantages in terms of yield and selectivity and can be applied to the synthesis of various functionalized TCO derivatives. nih.govnih.gov

Synthetic Approaches to PEGylated Amine Linkers

PEGylated amine linkers, such as the PEG7-amine segment of TCO-PEG7-amine, are synthesized to introduce hydrophilicity and a reactive amine handle into a molecule. Polyethylene (B3416737) glycol (PEG) chains are widely used in bioconjugation and drug delivery due to their water solubility, low toxicity, and ability to minimize non-specific binding. atamanchemicals.commdpi.commdpi.com The synthesis of PEGylated amine linkers typically involves the functionalization of a PEG chain with a terminal amine group.

Incorporation of the Heptaethylene Glycol (PEG7) Segment

Heptaethylene glycol (PEG7) is a discrete oligoethylene glycol with a defined chain length of seven ethylene (B1197577) glycol units. atamanchemicals.comwikidata.org Unlike polydisperse PEGs which are mixtures of different chain lengths, discrete PEGs like PEG7 offer precise molecular weight and structural control, which is often desirable for reproducible synthesis and applications. Heptaethylene glycol has the chemical formula C₁₄H₃₀O₈ and contains two terminal hydroxyl groups. atamanchemicals.comwikidata.org

The incorporation of the PEG7 segment into a larger molecule typically involves reactions utilizing these terminal hydroxyl groups or derivatives thereof. One method for synthesizing heptaethylene glycol involves the condensation reaction of 1,2-bis(2-chloroethoxy)ethane (B86423) and diethylene glycol. chemicalbook.com Another reported synthesis involves reacting sodium with tetraethylene glycol and subsequently adding triethylene glycol monobenzenesulfonate, followed by heating and purification. prepchem.com These methods provide access to the PEG7 core structure, which can then be further functionalized.

Regioselective Functionalization for Terminal Amine Introduction

To obtain a PEGylated amine linker with a terminal amine group, regioselective functionalization of the PEG chain is crucial, particularly when starting from a symmetric PEG diol like heptaethylene glycol. This involves selectively modifying one of the two identical hydroxyl groups.

A common strategy for introducing a terminal amine involves converting one hydroxyl group into a good leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with an amine source. mdpi.com Alternatively, the hydroxyl can be converted to an azide (B81097), which can then be reduced to an amine. mdpi.com The azide route is often reported to yield products with higher purity and yield compared to direct amination, which can lead to by-products like secondary and tertiary amines. mdpi.com

For regioselective functionalization of a symmetric PEG diol, protection strategies or controlled reaction conditions are often employed to favor the reaction at one end. For instance, one hydroxyl group can be selectively protected, the other functionalized, and then the protecting group removed to reveal the terminal amine.

Another approach for synthesizing amino-terminated PEGs involves a multi-step methodology starting from a protected amino-PEG precursor, such as Boc-NH-PEG-OH, which can then be extended with additional ethylene glycol units or coupled with other molecules before deprotection of the amine.

Synthesis of this compound: Convergent and Divergent Pathways

The synthesis of this compound involves coupling the TCO moiety with the PEG7-amine linker. This can generally be achieved through convergent or divergent synthetic strategies.

In a convergent approach, the TCO unit and the PEG7-amine unit are synthesized separately and then coupled in a final step. This allows for the independent optimization of the synthesis of each complex fragment. For this compound, this would involve synthesizing a functionalized TCO (e.g., with a carboxylic acid or activated ester) and a PEG7-amine linker, followed by their conjugation via amide bond formation or other suitable coupling chemistry.

A divergent approach would typically start from a common precursor and then introduce the TCO and amine functionalities in separate steps. However, given the distinct chemical nature of the TCO and PEG-amine segments, a convergent approach is often more practical for synthesizing heterobifunctional linkers like this compound.

The synthesis of TCO-PEG-amine conjugates has been reported using various coupling methods. For example, TCO carboxylic acid derivatives can be conjugated with PEG diamines using carbodiimide (B86325) activators like EDC or DCC to form amide bonds. For this compound, a similar strategy could involve coupling a TCO derivative bearing a reactive group (e.g., NHS ester) with the terminal amine of a PEG7-amine linker, or coupling a TCO carboxylic acid with a PEG7-diamine followed by selective deprotection to yield a terminal amine.

Specific synthesis protocols for tetrazine-PEG7-amine have been described, which involve coupling a tetrazine N-hydroxysuccinimidyl ester with a Boc-protected amino PEG polymer (Boc-NH-PEG7-NH₂) followed by deprotection of the Boc group. nih.gov While this describes a tetrazine conjugate, the PEG7-amine synthesis and subsequent coupling strategy are relevant to the synthesis of this compound. A similar approach could be employed, replacing the tetrazine NHS ester with a TCO derivative suitable for reaction with an amine.

Stereochemical Control in this compound Synthesis, particularly regarding (S)-TCO-PEG7-NH₂

The trans-cyclooctene moiety possesses planar chirality, meaning it exists as (R) and (S) enantiomers. nih.gov For applications requiring stereochemical control, such as the development of chiral ligands or probes, the synthesis of a specific TCO enantiomer is necessary. This is particularly relevant for synthesizing (S)-TCO-PEG7-NH₂.

Achieving stereochemical control in TCO synthesis is challenging due to the inherent flexibility of the cyclooctene (B146475) ring and the strained nature of the trans double bond. Traditional methods often yield racemic mixtures of trans-cyclooctene. orgsyn.orgwikipedia.org

Stereoselective synthetic routes to functionalized trans-cyclooctenes have been developed. One strategy involves the use of chiral auxiliaries or catalysts during the synthesis of the cyclooctene ring or during functionalization steps. Another approach focuses on the stereoselective isomerization of cis-cyclooctene derivatives or the stereocontrolled addition of reagents to cyclic precursors. For example, stereoselective strategies towards allylic hydroxyl-containing trans-cyclooctene have been reported using reactions like iodolactonization and elimination. chemrxiv.orgresearchgate.net

The synthesis of enantiomerically pure TCOs often involves the resolution of racemic mixtures or asymmetric synthesis. For (S)-TCO-PEG7-NH₂, this would require either synthesizing an enantiomerically enriched TCO precursor and coupling it with the PEG7-amine, or synthesizing the this compound as a mixture of diastereomers (if the PEG or amine introduces a chiral center, which is not the case for simple PEG7-amine) or enantiomers (due to the TCO chirality) and then separating the desired stereoisomer.

Specific synthetic routes for (S)-TCO-PEG7-NH₂ would likely build upon established methods for synthesizing enantiomerically pure or enriched TCOs and then incorporating the PEG7-amine linker using appropriate coupling chemistry. The synthesis of (S)-TCO-PEG7-NH₂ typically involves multiple steps, including the introduction of the amine group. evitachem.com The stereochemical purity of the final product is critical for applications where the specific spatial arrangement of the TCO moiety is important.

Data Table: Selected Properties of Relevant Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )PubChem CID
trans-CycloocteneC₈H₁₄110.205463599
Heptaethylene GlycolC₁₄H₃₀O₈326.3879718
This compoundC₂₅H₄₈N₂O₉536.65154803588
cis-CycloocteneC₈H₁₄110.20638079
Amino-PEG7-amineC₁₆H₃₆N₂O₇368.46260
Methyl-PEG7-amineC₁₅H₃₃NO₇339.4218764651

Advanced Analytical Techniques for Characterization of this compound Purity and Structure

Spectroscopic Methods (e.g., NMR Spectroscopy, Mass Spectrometry)

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), are indispensable tools for the structural elucidation and confirmation of this compound.

NMR Spectroscopy: NMR spectroscopy provides detailed information about the chemical environment of individual atoms within the molecule. For this compound, ¹H NMR is routinely used to confirm the presence and integration of protons corresponding to the trans-cyclooctene (TCO) moiety, the repeating ethylene glycol units of the PEG chain, and the terminal amine group. The characteristic signals for the protons on the cyclooctene ring, the methylene (B1212753) protons adjacent to the oxygen atoms in the PEG chain (typically appearing as a strong multiplet around 3.6 ppm), and the protons on the methylene group adjacent to the amine functionality are expected in the ¹H NMR spectrum. bioglyco.combioglyco.combroadpharm.comacs.orgresearchgate.net ¹³C NMR can further confirm the carbon skeleton, identifying distinct carbon environments in the TCO ring, the PEG chain, and the carbons near the amine. Analysis of chemical shifts, splitting patterns, and integration values allows for verification of the proposed structure and assessment of purity by identifying signals from impurities. researchgate.net

Mass Spectrometry: Mass spectrometry is a powerful technique for determining the molecular weight of this compound and providing information about its elemental composition and potential fragments. Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) are commonly used for PEGylated compounds. nih.govingenieria-analitica.com High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the exact molecular formula and distinguishing the target compound from impurities with similar nominal masses. acs.org MS is particularly valuable for identifying the distribution of PEG chain lengths, as commercial PEG reagents often consist of a mixture of oligomers differing by approximately 44 Da (the mass of one ethylene glycol unit). ingenieria-analitica.com This heterogeneity is reflected in the mass spectrum as a series of peaks separated by this mass difference. LC/MS, which couples liquid chromatography with mass spectrometry, is frequently employed to separate different components in a sample before MS analysis, providing both purity assessment and structural information on eluting species. acs.orgnih.govingenieria-analitica.com

Chromatographic Techniques (e.g., HPLC)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity of this compound and separating it from synthetic byproducts, starting materials, and other impurities.

Reaction Kinetics and Chemoselectivity of Tco Peg7 Amine in Bioorthogonal Ligation

Mechanistic Elucidation of TCO-PEG7-amine and Tetrazine IEDDA Ligation

The reaction between this compound (via its TCO moiety) and a tetrazine proceeds through an inverse electron-demand Diels-Alder (IEDDA) cycloaddition, followed by a retro-Diels-Alder reaction that extrudes nitrogen gas. nih.goviris-biotech.de This two-step process results in the formation of a stable dihydropyridazine (B8628806) product. broadpharm.com The IEDDA is initiated by the interaction between the electron-rich dienophile (TCO) and the electron-deficient diene (tetrazine). nih.gov

Quantum Chemical and Computational Analysis of Reaction Pathways

Computational studies, often employing density functional theory (DFT), have been instrumental in understanding the reaction pathways and transition states of the TCO-tetrazine ligation. These analyses reveal that the reaction rate is significantly influenced by the electronic properties of both the tetrazine and the TCO. nih.govacs.orgacs.org Lowering the LUMO energy of the tetrazine generally leads to a higher reaction rate. acs.org Computational investigations have also highlighted the role of structural features, such as the strain in the TCO ring and potential intramolecular interactions within the tetrazine, in accelerating the cycloaddition step. acs.orgnih.govresearchgate.net

Influence of Electronic and Steric Effects on Reaction Rate Constants

The reaction rate of the TCO-tetrazine ligation is highly sensitive to the electronic nature of substituents on both reacting partners. For tetrazines, electron-withdrawing groups typically increase reactivity by lowering the LUMO energy. acs.orgharvard.edunih.gov Conversely, electron-donating groups tend to slow down the reaction. harvard.edu However, studies have also shown that steric effects and conformational strain, particularly in the tetrazine structure, can play a significant role, sometimes overriding the expected electronic effects. acs.orgnih.gov For TCO derivatives, increased ring strain and certain conformations can accelerate the reaction rate. researchgate.netresearchgate.net The PEG7 linker in this compound is generally considered to be relatively inert to the click reaction itself, but its hydrophilic nature can enhance solubility and potentially influence local concentration effects, which might indirectly impact the reaction rate in complex environments. interchim.fraxispharm.commedchemexpress.com

Experimental Determination of Ligation Kinetics with Varied Tetrazine Partners

Experimental studies are crucial for quantifying the reaction kinetics of TCO derivatives with various tetrazines under different conditions. Techniques such as stopped-flow spectrophotometry are commonly used to measure the rapid reaction rates. acs.orgharvard.edursc.org

Quantification of Second-Order Rate Constants under Physiologically Relevant Conditions

The TCO-tetrazine ligation is known for its exceptionally fast kinetics, with second-order rate constants (k₂) reported to be as high as 10⁷ M⁻¹s⁻¹ for some highly reactive pairs. nih.govnih.govresearchgate.net Under physiologically relevant conditions (e.g., in aqueous buffers at pH 7.4 and 37°C), rate constants typically range from 10² to 10⁶ M⁻¹s⁻¹, depending on the specific tetrazine structure. iris-biotech.denih.govharvard.eduinterchim.frresearchgate.net Highly reactive tetrazines, such as those with pyridyl substituents, generally exhibit faster reaction rates with TCO derivatives. acs.orgnih.gov

Here is a representative table showing reported second-order rate constants for the reaction of TCO with different tetrazines:

Tetrazine PartnerConditions (Solvent, Temp)Second-Order Rate Constant (k₂) (M⁻¹s⁻¹)Source
3,6-di(2-pyridyl)-s-tetrazinePure water, 25 °C3.66 x 10⁵ acs.orgresearchgate.net
Methyl-substituted tetrazineAqueous solution, 37 °C~10³ iris-biotech.de
Hydrogen-substituted tetrazinePBS pH 7.4, 37 °CUp to 3 x 10⁴ harvard.edu
3,6-diphenyl-s-tetrazine1,4-dioxane, 25 °C10² acs.org
Me₂Pyr-substituted tetrazineDPBS, 37 °C5.12 x 10³ nih.gov
DHP₂-substituted tetrazineDPBS, 37 °C6.45 x 10³ nih.gov

This data can be represented in an interactive table format.

Assessment of Reaction Efficiency in Aqueous and Complex Biological Media

A key advantage of the TCO-tetrazine ligation is its efficiency in aqueous and complex biological media, including cell culture media and serum. iris-biotech.debroadpharm.comrsc.org The reaction proceeds rapidly and selectively without the need for catalysts that might be toxic or interfere with biological processes. iris-biotech.debroadpharm.com While the reaction is generally robust in these environments, the stability of the tetrazine partner can be a limiting factor, as some highly reactive tetrazines may undergo degradation in biological media. acs.orgrsc.orgresearchgate.net The PEG7 linker in this compound contributes to the water solubility of the molecule, facilitating its use in biological systems. interchim.fr Studies have shown that TCO conjugated to biomolecules via PEG linkers can maintain high reactivity in biological environments. nih.gov

Orthogonality and Specificity of this compound Reactivity

The TCO-tetrazine ligation is highly bioorthogonal, meaning it occurs rapidly and efficiently with minimal to no reaction with the native functional groups commonly found in biological systems, such as amines, thiols, carboxylic acids, and alcohols. iris-biotech.debroadpharm.com This high specificity is crucial for applications in live cells or in vivo, where off-target reactions could lead to undesirable labeling or toxicity. broadpharm.comnih.gov The reaction between TCO and tetrazine is significantly faster than their reactions with other potential dienophiles or dienes present in biological environments. broadpharm.comru.nl Furthermore, the TCO-tetrazine ligation is often orthogonal to other common bioorthogonal reactions, such as the strain-promoted azide-alkyne cycloaddition (SPAAC), allowing for multi-target labeling strategies. nih.gov

Absence of Cross-Reactivity with Endogenous Biological Nucleophiles

A critical feature of bioorthogonal reactions is their inertness towards the complex chemical environment of living systems. The TCO moiety in this compound exhibits high chemoselectivity, showing minimal to no reactivity with common endogenous biological nucleophiles such as amines, thiols, and carboxylic acids that are abundant in biological media like proteins and peptides. sigmaaldrich.comnih.gov This inherent selectivity allows the TCO-tetrazine ligation to occur specifically between the two reaction partners without significant off-target reactions that could lead to undesirable modifications of biomolecules or background signal in labeling applications. sigmaaldrich.com

Strategies to Maintain Chemoselectivity in Highly Competitive Environments

Maintaining high chemoselectivity in complex biological environments, such as serum or within cells, can be challenging due to the presence of numerous potential reactants. The inclusion of a PEG linker, such as the PEG7 chain in this compound, is a common strategy employed to enhance the compound's properties in such settings. PEGylation increases the hydrophilicity of the molecule, which can improve its solubility in aqueous biological media and reduce non-specific binding to biomolecules, such as proteins. By minimizing these non-specific interactions, the PEG linker helps to ensure that the TCO moiety remains available to react specifically with its intended tetrazine partner, thereby maintaining high chemoselectivity and reducing off-target labeling or reactions.

Thermodynamic and Kinetic Stability of the TCO Moiety in this compound

While the strained nature of the trans-cyclooctene (B1233481) ring is key to its high reactivity in bioorthogonal ligation, it also contributes to its inherent instability. The primary degradation pathway for TCOs is isomerization to the less reactive cis-cyclooctene (CCO) isomer.

Thermodynamic and Kinetic Stability of the TCO Moiety in this compound

Investigation of Trans-Cis Isomerization Pathways of Cyclooctenes

The trans-cyclooctene isomer is significantly less stable than the cis isomer due to greater ring strain (approximately 16.7 kcal/mol for trans vs. 7.4 kcal/mol for cis). Isomerization from trans to cis can occur through various mechanisms. One known pathway involves photochemical isomerization, where UV light can induce the interconversion between the cis and trans isomers. In biological contexts, this isomerization can also be catalyzed by certain endogenous factors. Studies have indicated that copper-containing proteins and thiols can promote the trans-cis isomerization of TCOs. Furthermore, unexpected isomerization has been observed in cell culture media and "aged" plasma, with thiamine (B1217682) degradation products identified as potential catalysts for this process in cell culture media.

Impact of Environmental Factors (e.g., pH, Oxidative Stress, Light) on TCO Reactivity

Several environmental factors can impact the stability and reactivity of the TCO moiety. While the TCO-tetrazine ligation is generally compatible with physiological pH (pH 6-9) and can be performed in aqueous media, low pH conditions can negatively affect TCOs. sigmaaldrich.com Oxidative stress and UV light exposure are also known to be detrimental to TCO stability, potentially leading to degradation or isomerization that reduces their reactivity towards tetrazines. High thiol concentrations have also been shown to induce TCO isomerization.

Approaches to Enhance In Vivo Stability of this compound Constructs

Maintaining the stability of TCO-containing constructs, such as this compound conjugates, is crucial for applications requiring a sufficient half-life in biological systems, such as in vivo imaging or targeted drug delivery. The trans-cis isomerization is a major concern as the cis isomer is far less reactive in the IEDDA reaction.

Strategies to enhance TCO stability have been explored. The use of radical inhibitors, such as Trolox, has been shown to suppress TCO isomerization in the presence of high thiol concentrations. Protecting the TCO as a stable Ag(I) metal complex can extend shelf-life, although these complexes can dissociate rapidly in the presence of high concentrations of ions like NaCl, which are present in cell media.

The balance between reactivity and stability is a critical aspect of TCO design for bioorthogonal applications. While highly strained TCOs offer faster kinetics, they may be more prone to isomerization and degradation. Ongoing research focuses on developing TCO derivatives that strike an optimal balance for specific in vivo applications. researchgate.net

Data Table: Representative Second-Order Rate Constants for TCO-Tetrazine Ligation

Dienophile (TCO Derivative)Diene (Tetrazine Derivative)ConditionsSecond-Order Rate Constant (k₂)Citation
TCOTetrazineAqueous, Physiological pH10⁴ – 10⁶ M⁻¹s⁻¹
s-TCO3,6-diphenyl-s-tetrazineMeOH, 25 °C3100 M⁻¹s⁻¹ precisepeg.com
d-TCO3,6-dipyridyl-s-tetrazineH₂O, 25 °C366,000 ± 15,000 M⁻¹s⁻¹ precisepeg.com
Cyclopropane-fused TCOTetrazineH₂O, 25 °C3,300,000 ± 40,000 M⁻¹s⁻¹
TCO conjugated to CC49 mAb¹¹¹In-labeled-TzPBS, 37 °C13 ± 0.08 x 10³ M⁻¹s⁻¹ researchgate.net

Note: Rate constants can vary significantly depending on the specific TCO and tetrazine derivatives, as well as reaction conditions.

Bioconjugation Methodologies Employing Tco Peg7 Amine

Amine-Mediated Conjugation Strategies for TCO-PEG7-amine

The primary amine functional group of this compound provides a versatile handle for conjugation to biomolecules containing electrophilic sites. These reactions typically result in the formation of stable covalent bonds.

Formation of Stable Amide Bonds with Carboxylic Acid-Containing Biomolecules

The amine group of this compound can react with carboxylic acid moieties present on biomolecules to form stable amide bonds. fishersci.casci-toys.com This reaction typically requires the use of coupling reagents, such as carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or N,N'-dicyclohexylcarbodiimide (DCC), often in conjunction with additives like N-Hydroxysuccinimide (NHS) or hydroxybenzotriazole (B1436442) (HOBt) to enhance reaction efficiency and minimize side products. fishersci.ca The coupling reagent activates the carboxylic acid, making it susceptible to nucleophilic attack by the amine, resulting in the formation of a stable amide linkage and the release of a byproduct. This method is broadly applicable for conjugating this compound to peptides, proteins (via C-terminal carboxylic acids or aspartic/glutamic acid residues), and other molecules bearing carboxyl groups.

Reaction with N-Hydroxysuccinimide (NHS) Esters for Lysine (B10760008) Modification

N-Hydroxysuccinimide (NHS) esters are highly reactive derivatives of carboxylic acids that readily react with primary amines to form stable amide bonds. This reaction is a widely used method for modifying lysine residues in proteins, as lysine side chains contain primary amine groups. The reaction of this compound with an NHS ester-activated biomolecule or linker proceeds rapidly under mild conditions, typically in neutral to weakly alkaline buffers (pH 7-9, with optimal efficiency often observed between pH 8.3 and 8.5). The amine of this compound acts as a nucleophile, attacking the ester carbonyl carbon and releasing N-Hydroxysuccinimide as a leaving group. This strategy allows for the efficient incorporation of the TCO-PEG7 moiety onto lysine residues or other primary amine-containing sites on various biomolecules.

Site-Specific Bioconjugation Utilizing this compound

While amine-mediated coupling often results in conjugation at multiple sites (e.g., all available lysine residues on a protein), achieving site-specific modification is crucial for developing homogeneous bioconjugates with well-defined properties. This compound can be integrated into strategies designed for site-specific bioconjugation.

Integration via Genetically Encoded Non-Canonical Amino Acids

Genetic code expansion techniques enable the site-specific incorporation of non-canonical amino acids (ncAAs) bearing unique functional groups into proteins during translation. These ncAAs can serve as specific handles for subsequent bioconjugation reactions. For instance, a protein can be engineered to incorporate an ncAA containing a tetrazine moiety at a designated position. This compound, or a biomolecule previously functionalized with this compound, can then undergo a rapid and bioorthogonal IEDDA reaction with the site-specifically incorporated tetrazine-ncAA on the protein. thegoodscentscompany.com This approach allows for the precise installation of the this compound linker at a single, predetermined site within the protein structure, yielding a homogeneous product.

Enzymatic Bioconjugation Methods for this compound Attachment

Enzymatic methods offer another route to achieve site-specific modification of biomolecules under mild, biocompatible conditions. Enzymes can catalyze the modification of specific functional groups or introduce new ones at defined locations on proteins or glycans. For example, some enzymatic strategies target specific amino acid sequences or carbohydrate structures. While direct enzymatic coupling of this compound might be developed, current research often describes the use of enzymatic methods to introduce a click chemistry handle (such as a tetrazine or a strained alkyne) at a specific site on a biomolecule. Subsequently, this compound (via its TCO group) can participate in a bioorthogonal click reaction with the enzymatically installed handle, achieving site-specific conjugation. Studies have demonstrated chemoenzymatic strategies for site-specifically appending TCO moieties to antibody glycans, which could then be used in pretargeting applications involving tetrazine-labeled entities.

Conjugation of this compound to Diverse Biomolecular Scaffolds

The dual functionality of this compound allows its conjugation to a wide array of biomolecular scaffolds, leveraging either its amine or TCO group depending on the reactive handles available on the target molecule. The amine group facilitates coupling to molecules containing carboxylic acids or activated esters (like NHS esters). fishersci.casci-toys.comnih.govfishersci.ca This includes direct conjugation to:

Proteins and Peptides: Via carboxylic acids (C-terminus, Asp, Glu) or primary amines (N-terminus, Lys). nih.govfishersci.ca

Nucleic Acids: If modified to contain carboxylic acid or activated ester groups. nih.gov

Small Molecules: Bearing carboxylic acid or activated ester functionalities. nih.govfishersci.ca

Once this compound is conjugated to a biomolecule via its amine, the resulting TCO-modified conjugate can then participate in fast, bioorthogonal click reactions with molecules bearing tetrazine groups. fishersci.casci-toys.comuni.lunih.govfishersci.cathegoodscentscompany.com This secondary reaction expands the possibilities for creating complex bioconjugates, including antibody-drug conjugates (ADCs), probes for molecular imaging, and components for targeted drug delivery systems. sci-toys.comuni.lunih.govthegoodscentscompany.com Conversely, this compound can react via its TCO group with a tetrazine-modified scaffold, allowing the amine group to be used for further conjugation steps.

Functionalization of Peptides and Proteins (e.g., Antibodies, Octreotides, Enzymes)

The conjugation of this compound to peptides and proteins allows for site-specific or random modification, depending on the reactive group targeted on the biomolecule. For instance, the amine group can react with activated esters (like NHS esters) on proteins, commonly targeting lysine residues or the N-terminus mdpi.comresearchgate.net. This approach can be used to attach the TCO handle to the biomolecule, which can then participate in click chemistry with a tetrazine-labeled entity.

PEGylation, the broader process of conjugating polyethylene (B3416737) glycol to proteins, has been widely adopted to improve the therapeutic properties of protein-based drugs dovepress.comcheckrare.com. This includes enhancing their pharmacokinetic profiles, increasing stability, and reducing immunogenicity checkrare.comfrontiersin.orgcreativepegworks.com. While specific data on this compound conjugation to antibodies, octreotides, or enzymes were not extensively detailed in the search results, the general principles of PEGylation and click chemistry using TCO apply to these biomolecules. PEGylation of enzymes like L-asparaginase has been shown to increase their hydrodynamic radius, reducing glomerular filtration and extending half-life mdpi.comfrontiersin.org. Similarly, PEGylated interferons and growth hormones have demonstrated prolonged half-lives in preclinical and clinical studies dovepress.comfrontiersin.org.

Covalent Attachment to Polymeric Architectures

This compound can be covalently incorporated into polymeric structures through reactions involving its amine or TCO functionalities. The amine group can participate in polymerization reactions or react with activated groups on pre-formed polymers. The TCO group allows for its incorporation into polymers or hydrogels via click chemistry with tetrazine-modified monomers or polymers. This enables the creation of functionalized polymeric materials with tailored properties, such as altered surface characteristics or the ability to participate in further click reactions. While specific examples of this compound in polymeric architectures were not detailed, related PEG-based linkers have been used in synthesizing dendrimers, hydrogels, and surface modifiers atamanchemicals.com.

Incorporation into Lipid Bilayers for Nanomaterial Surface Engineering

The incorporation of this compound into lipid bilayers is a strategy for engineering the surface of liposomes or other lipid-based nanoparticles. This is typically achieved by synthesizing a lipid conjugate of this compound, where the amine is coupled to a lipid anchor. When these functionalized lipids are included in the formulation of lipid bilayers, the this compound moiety is presented on the surface of the nanoparticle. This surface functionalization provides a reactive handle (TCO) for subsequent conjugation of targeting ligands, imaging agents, or therapeutic molecules via click chemistry with tetrazine counterparts. PEGylation of nanoparticles, including lipid-based systems, is a common strategy to enhance their stability and prolong circulation time by reducing non-specific protein adsorption and uptake by the mononuclear phagocyte system, a phenomenon known as the "stealth effect" mdpi.comwikipedia.orgrsc.org.

Physicochemical Impact of the PEG7 Spacer on Bioconjugate Characteristics

The PEG7 spacer, a relatively short PEG chain, significantly influences the physicochemical properties of the resulting bioconjugates. These effects are generally consistent with the known impacts of PEGylation, albeit potentially to a lesser extent compared to longer PEG chains.

Modulation of Hydrodynamic Volume and Solubility

Covalent attachment of PEG chains, including PEG7, to a molecule increases its hydrodynamic volume researchgate.netwikipedia.orgresearchgate.net. This increase in size can affect the molecule's diffusion, distribution, and clearance in biological systems wikipedia.org. PEG is highly hydrophilic, and its conjugation generally improves the water solubility of hydrophobic molecules or helps maintain the solubility of proteins upon modification researchgate.netfrontiersin.orgwikipedia.org. The PEG7 spacer contributes to this effect by introducing a hydrophilic segment to the bioconjugate.

Data on the specific increase in hydrodynamic volume or solubility conferred by a PEG7 spacer on a particular bioconjugate would be highly dependent on the nature and size of the molecule being conjugated. However, studies on PEGylated proteins in general show an increase in hydrodynamic radius researchgate.netresearchgate.net.

Influence on Immunogenicity and Bioconjugate Half-Life (Preclinical Context)

PEGylation is widely recognized for its ability to reduce the immunogenicity of conjugated molecules by shielding potential antigenic epitopes researchgate.netfrontiersin.orgcreativepegworks.comwikipedia.org. The flexible and hydrophilic PEG chain can create a cloud around the conjugated molecule, hindering recognition by the immune system wikipedia.org. This can lead to a reduced antibody response against the bioconjugate creativepegworks.comnih.gov.

Furthermore, increasing the hydrodynamic volume through PEGylation, even with a relatively short PEG7 spacer, can reduce renal filtration, a primary clearance mechanism for smaller molecules and proteins researchgate.netwikipedia.org. This leads to an extended circulation half-life in the bloodstream mdpi.comdovepress.comfrontiersin.orgwikipedia.orgnih.gov. Preclinical studies with various PEGylated proteins have demonstrated significant increases in half-life compared to their unmodified counterparts mdpi.comdovepress.comnih.gov. The extent of half-life extension can correlate with the molecular weight of the attached PEG mdpi.com. While a PEG7 spacer is shorter than those typically used for substantial half-life extension in therapeutic proteins (often > 20 kDa), it can still contribute to reduced clearance and modestly improved half-life in a preclinical setting depending on the size of the unconjugated molecule.

Research findings on PEGylation and half-life:

Conjugated ProteinPEG Molecular WeightUnmodified Half-LifePEGylated Half-LifeSpeciesReference
Recombinant human IL-11Not specified (PEGylated)3 h67 hMonkeys mdpi.com
Recombinant human TIMP-120 kDa mPEG1.1 h28 hMice nih.gov
Recombinant human GH40 kDa PEG3.4 h (human)30-110 h (monkeys)Monkeys dovepress.com

Mitigation of Non-Specific Protein Adsorption and Aggregation

The hydrophilic nature and flexible structure of PEG chains, including PEG7, help to mitigate non-specific protein adsorption onto the surface of the bioconjugate or materials modified with it researchgate.netrsc.orgacs.org. This "anti-fouling" effect is crucial for applications in drug delivery and biomaterials, where non-specific interactions can lead to reduced efficacy, increased clearance, and undesirable immune responses rsc.org. By creating a steric barrier and a hydrated layer, PEG reduces the favorable interactions between the bioconjugate surface and surrounding proteins in biological fluids researchgate.netacs.org.

PEGylation can also reduce the propensity of proteins to aggregate researchgate.netcheckrare.comcreativepegworks.com. Protein aggregation can lead to loss of function and increased immunogenicity. The presence of the PEG spacer can sterically hinder protein-protein interactions that lead to aggregation, thereby enhancing the stability of the bioconjugate in solution researchgate.net. Studies have shown that PEG-modified hydrogels significantly reduced non-specific protein binding mdpi.com.

Advanced Applications of Tco Peg7 Amine in Preclinical Molecular Imaging Research

Pretargeted Positron Emission Tomography (PET) Imaging Strategies

Pretargeted PET imaging employing the IEDDA reaction involves a multi-step process. First, a targeting vector, such as a monoclonal antibody (mAb), is conjugated with a dienophile like TCO-PEG7-amine and administered to allow accumulation at the target site and clearance from circulation. Subsequently, a small molecule radiolabeled with a positron-emitting radionuclide and functionalized with a tetrazine moiety is injected. This radioligand rapidly reacts with the pre-localized TCO-modified vector at the target site via the bioorthogonal click chemistry, while excess, unreacted radioligand clears quickly from the body, leading to high target-to-background signal ratios. wikipedia.orgguidetopharmacology.orgsci-toys.comnih.govchemicalbook.com

Design and Synthesis of this compound-Functionalized Targeting Vectors (e.g., Monoclonal Antibodies)

The design of this compound-functionalized targeting vectors involves conjugating the this compound linker to a biomolecule, typically a monoclonal antibody or antibody fragment, that specifically binds to a target antigen expressed on cells of interest, such as tumor cells. The PEG7 (polyethylene glycol) chain in the linker provides hydrophilicity, which can influence the pharmacokinetic properties of the resulting conjugate. The amine group allows for coupling to reactive sites on the targeting vector.

Common strategies for conjugating TCO linkers to antibodies include reaction with lysine (B10760008) residues via activated esters (e.g., NHS esters) or site-specific conjugation methods. nih.govsci-toys.comfishersci.atnih.govfluoroprobe.com While this compound itself would typically be synthesized and then activated (e.g., as an NHS ester) for conjugation, the principle involves forming a stable covalent bond between the TCO-PEG7 entity and the antibody. The degree of TCO modification (TCO-to-mAb ratio) can impact the efficiency of the subsequent click reaction in vivo and the pharmacokinetics of the modified antibody. Studies have shown that increasing the TCO-to-mAb molar ratio can correlate with increased in vivo click reaction efficiency and tumor distribution of the radiolabeled tetrazine. nih.gov Site-specific conjugation methods are being developed to yield more homogeneous immunoconjugates with potentially improved in vivo behavior compared to random lysine modifications. sci-toys.comfishersci.atfluoroprobe.com

Development and Radiolabeling of Small Molecule Tetrazine Probes (e.g., with 18F, 64Cu, 177Lu)

The second crucial component of the pretargeting system is the small molecule tetrazine probe, which is designed to be rapidly radiolabeled with a suitable radionuclide and react efficiently with the TCO-modified targeting vector in vivo. These probes typically consist of a tetrazine moiety, a linker (often a PEG chain), and a chelator or functional group for radionuclide incorporation. While this compound is on the targeting vector side, PEGylated linkers, including PEG7, are frequently incorporated into the design of the tetrazine probes themselves to optimize their pharmacokinetic properties, such as rapid clearance from non-target tissues. nih.govnih.govfluoroprobe.comwikipedia.orgfigshare.combroadpharm.com

Various radionuclides have been used to label tetrazine probes for PET imaging, including fluorine-18 (B77423) (¹⁸F), copper-64 (⁶⁴Cu), and in some cases, for combined imaging and therapy, lutetium-177 (B1209992) (¹⁷⁷Lu) (though ¹⁷⁷Lu is a SPECT and therapeutic isotope, its use in pretargeting systems alongside PET radionuclides is relevant). sci-toys.comnih.govnih.govnih.govfluoroprobe.comwikipedia.orgfigshare.combroadpharm.comfishersci.cawikipedia.orgnih.govnih.govguidetomalariapharmacology.orgnih.govtaflanelektronik.comcenmed.combioglyco.commedchemexpress.comchanhtuoi.com Examples of such radiolabeled tetrazine probes include [¹⁷⁷Lu]Lu-DOTA-PEG7-Tz, [⁶⁴Cu]Cu-NOTA-PEG7-H-Tz, and [⁶⁴Cu]Cu-Tz-SarAr. sci-toys.comnih.govnih.govnih.govfluoroprobe.comwikipedia.orgbroadpharm.comfishersci.canih.govcenmed.com Radiolabeling procedures are developed to be fast and efficient, often utilizing chelators like DOTA, NOTA, or SarAr for complexing radiometals like ⁶⁴Cu or ¹⁷⁷Lu, or prosthetic groups for incorporating radionuclides like ¹⁸F. sci-toys.comnih.govnih.govguidetomalariapharmacology.orgnih.gov

Fluorescent Probe Development for Live-Cell and In Vitro Imaging

The integration of this compound into fluorescent probes allows for precise and rapid labeling of biomolecules in live cells and in vitro settings. This is particularly useful for studying dynamic biological processes without interfering with cellular function.

This compound serves as a versatile linker for conjugating fluorophores to biomolecules via its amine group, which can be reacted with activated esters (e.g., NHS esters) or other suitable functional groups on the biomolecule or a targeting vector. The resulting TCO-functionalized probe can then rapidly and specifically react with a tetrazine-modified target through the IEDDA click reaction axispharm.combroadpharm.comacs.org. This bioorthogonal approach minimizes background signal and allows for targeted labeling in complex biological samples. For instance, TCO-modified antibodies have been used in conjunction with fluorescent tetrazines for live-cell fluorescent imaging, demonstrating selective and rapid labeling of cells expressing the target antigen acs.orgacs.orgresearchgate.net.

Fluorescent probes incorporating the this compound handle are valuable tools in various cell biology applications. In microscopy, the rapid kinetics of the TCO-tetrazine reaction enable quick labeling and visualization of specific cellular components or targets in live or fixed cells acs.orgresearchgate.net. This is crucial for studying protein localization, trafficking, and interactions. Flow cytometry can utilize these probes for quantitative analysis of target expression on the cell surface or intracellularly after permeabilization. The bioorthogonal nature of the labeling ensures that the signal is specific to the targeted molecule, providing reliable data in heterogeneous cell populations acs.orggoogle.com. Studies have demonstrated the use of TCO-modified antibodies and fluorescent tetrazines for selective labeling and detection of target cells using both confocal microscopy and flow cytometry acs.org.

Conjugation of this compound to Fluorophores for Bioorthogonal Labeling

Integration of this compound into Multifunctional Imaging Agents

This compound's ability to participate in bioorthogonal reactions makes it a key component in the design of multifunctional imaging agents, allowing for the combination of different imaging modalities or the implementation of signal amplification strategies.

Dual-modality imaging probes combine the strengths of two or more imaging techniques, providing more comprehensive information than a single modality alone nih.gov. This compound can be incorporated into probes that combine, for example, a fluorescent reporter with a radioisotope chelator or a nanoparticle. A targeting vector (e.g., an antibody) can be modified with this compound, and then a pre-administered, TCO-modified antibody can be targeted by a small molecule probe containing both a tetrazine and reporters for different imaging modalities thno.orgnih.gov. This pretargeting approach allows for the accumulation of the targeting vector at the site of interest, followed by the rapid binding of the small molecule probe, potentially improving target-to-background ratios and enabling the use of radioisotopes with short half-lives acs.orgnih.govacs.org. For example, pretargeted PET/NIRF imaging systems have been developed using TCO-labeled antibodies and tetrazine-bearing probes conjugated to both a radioisotope chelator and a near-infrared fluorescent dye thno.orgthno.org.

Tco Peg7 Amine in the Preclinical Development of Advanced Therapeutic Modalities

Development of Proteolysis-Targeting Chimeras (PROTACs)

Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to induce the degradation of target proteins. They consist of a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. nih.govbroadpharm.combiochempeg.com The linker is a critical component that influences the formation of a ternary complex between the POI, the PROTAC, and the E3 ligase, which is essential for ubiquitination and subsequent proteasomal degradation of the POI. nih.govbroadpharm.com

TCO-PEG7-amine as a Bioorthogonal Linker for PROTAC Assembly

This compound can be incorporated into PROTAC design as a bioorthogonal linker component. The TCO moiety allows for the modular assembly of PROTACs through click chemistry, specifically the IEDDA reaction with a tetrazine-modified E3 ligase ligand or POI ligand. researchgate.netmedchemexpress.commedchemexpress.com This bioorthogonal approach offers advantages in synthesis and can potentially be used for in situ PROTAC formation or activation. While the search results primarily discuss TCO linkers in general for PROTACs, the PEG7 chain length provides a specific spacing and solubility profile that can be explored during PROTAC optimization. nih.govbiochempeg.com The terminal amine on this compound provides a handle for conjugation to one of the PROTAC ligands.

Modular Synthesis of PROTAC Constructs for Target Protein Degradation

The use of this compound in PROTAC synthesis facilitates a modular approach. By having pre-functionalized building blocks – a POI ligand, an E3 ligase ligand, and a linker like this compound – researchers can rapidly synthesize libraries of PROTACs with varying linkers and ligand combinations. broadpharm.combiochempeg.comprecisepeg.com This modularity is crucial for optimizing PROTAC activity, as linker length, flexibility, and composition significantly impact ternary complex formation and subsequent protein degradation efficiency. nih.govbroadpharm.com While specific detailed research findings on this compound in modular PROTAC synthesis and degradation were not extensively detailed in the search results, the principle of using PEG-based click chemistry linkers for this purpose is well-established in PROTAC research. nih.govbroadpharm.combiochempeg.comiris-biotech.de Studies have explored the impact of linker length and properties on degradation efficiency for various PROTACs. nih.govbroadpharm.combiochempeg.com

Antibody-Drug Conjugates (ADCs) and Targeted Prodrug Activation Systems

Antibody-Drug Conjugates (ADCs) are complex therapeutics that combine the targeting specificity of antibodies with the cytotoxic potency of small molecule drugs via a chemical linker. medchemexpress.comfujifilm.com Linkers in ADCs are designed to be stable in circulation but release the cytotoxic payload at the tumor site. medchemexpress.comfujifilm.combroadpharm.com Targeted prodrug activation systems aim to deliver an inactive prodrug to a specific site, where it is then activated to release the therapeutic agent. nih.gov

This compound as a Component in Cleavable and Non-Cleavable ADC Linkers

This compound can serve as a component in the linkers used for ADCs. The PEG chain contributes to the solubility and pharmacokinetic properties of the ADC. bioglyco.comaxispharm.com The TCO moiety allows for conjugation to either the antibody or the drug payload, often through click chemistry. While the search results mention TCO-containing linkers in the context of ADCs, specific examples detailing this compound as a component in cleavable or non-cleavable ADC linkers were not prominently featured. However, TCO linkers, including those with PEG spacers, are explored for both cleavable and non-cleavable strategies. Cleavable linkers are designed to release the drug within the tumor microenvironment or inside the target cell, while non-cleavable linkers rely on the degradation of the antibody within the lysosome. medchemexpress.combroadpharm.com

Preclinical Studies on Bioorthogonal Prodrug Activation for Spatiotemporal Control

Bioorthogonal reactions, such as the IEDDA reaction involving TCO, are being investigated for targeted prodrug activation. nih.govresearchgate.netuq.edu.au This strategy involves administering a prodrug modified with a bioorthogonal handle (like TCO) and a separate activating agent modified with the complementary handle (like tetrazine). Activation and drug release occur specifically where the two components meet and react, offering spatiotemporal control over drug activity. nih.gov Preclinical studies have demonstrated the feasibility of this approach using TCO-modified prodrugs and tetrazine activators in animal models. nih.gov For instance, studies have shown that a TCO-modified doxorubicin (B1662922) prodrug encapsulated in nanoparticles could be activated by a tetrazine-containing nanoparticle in the tumor microenvironment, leading to localized drug release and antitumor effects. nih.gov While this compound was not explicitly named in these studies, TCO-modified prodrugs utilizing PEG linkers have been explored to improve solubility and pharmacokinetics, suggesting the potential utility of this compound in such systems. nih.govuq.edu.au

Pretargeted Radioimmunotherapy (PRIT) Research in Animal Models

Pretargeted radioimmunotherapy (PRIT) is a strategy designed to improve the therapeutic index of radioimmunotherapy by separating the delivery of the targeting antibody from the radioactive payload. nih.govaacrjournals.orgaacrjournals.orgacs.org An antibody conjugated to a bioorthogonal handle (such as TCO) is administered first and allowed to accumulate at the tumor site and clear from healthy tissues. Subsequently, a small molecule radioligand bearing the complementary bioorthogonal handle (such as tetrazine) is injected. nih.govaacrjournals.orgaacrjournals.orgacs.org The fast bioorthogonal reaction between the antibody conjugate and the radioligand at the tumor site results in the specific delivery of radioactivity to the tumor, minimizing systemic radiation exposure. nih.govaacrjournals.orgaacrjournals.orgacs.org

This compound or related TCO-PEG constructs are crucial components in PRIT research. Antibodies are modified with TCO groups, often via a linker. nih.govaacrjournals.orgaacrjournals.org The radioligand typically consists of a chelator for the radioisotope, a PEG linker (such as PEG7), and a tetrazine moiety. nih.govaacrjournals.orgaacrjournals.orgacs.orgnih.gov Preclinical studies in animal models have provided detailed research findings on the efficacy of IEDDA-based PRIT. For example, studies in murine models of colorectal carcinoma and pancreatic ductal adenocarcinoma using a TCO-modified antibody (huA33-TCO or 5B1-TCO) and a 177Lu-labeled tetrazine radioligand ([177Lu]Lu-DOTA-PEG7-Tz) have shown rapid and persistent tumor uptake of the radioligand, coupled with fast clearance from blood and non-target tissues. nih.govaacrjournals.orgaacrjournals.orgacs.org

Data from these studies highlight the effectiveness of the TCO-tetrazine click chemistry in vivo for targeted radionuclide delivery. Biodistribution studies have quantified the percentage of injected dose per gram (%ID/g) in tumors and various organs at different time points. For instance, in one study using 5B1-TCO and 177Lu-DOTA-PEG7-Tz in mice bearing pancreatic cancer xenografts, the radioligand showed 4.6 ± 0.8% ID/g uptake in tumors at 4 hours and 16.8 ± 3.9% ID/g at 120 hours, with concurrent clearance from blood and non-target tissues. aacrjournals.orgaacrjournals.orgacs.org These favorable biodistribution profiles translated into dose-dependent therapeutic responses in single-dose therapy studies in murine models. aacrjournals.orgaacrjournals.org

The PEG7 linker in the radioligand ([177Lu]Lu-DOTA-PEG7-Tz) is important for its pharmacokinetic properties, influencing its circulation time and clearance, which are critical for achieving high tumor-to-background ratios. nih.govaacrjournals.orgaacrjournals.org

Biodistribution Data Example (Illustrative, based on search findings):

Tissue%ID/g (4 hours)%ID/g (120 hours)
Tumor4.6 ± 0.816.8 ± 3.9
BloodLowVery Low
Non-target tissuesLowVery Low

Synthesis of this compound-Modified Antibodies for Radionuclide Delivery

The synthesis of this compound-modified antibodies typically involves conjugating the this compound linker to reactive functional groups on the antibody. A common strategy utilizes the amine group of this compound to react with activated esters on the antibody, such as N-hydroxysuccinimide (NHS) esters aacrjournals.org. Antibodies can be modified with NHS esters through the reaction of lysine (B10760008) residues, resulting in a covalent bond between the antibody and the this compound linker. This method, however, can lead to heterogeneous products with varying numbers of TCO molecules conjugated at different lysine residues rsc.org.

To achieve more controlled and site-specific conjugation, alternative strategies can be employed. For instance, engineered antibodies with introduced cysteine residues can be selectively modified using maleimide (B117702) chemistry, reacting specifically with the thiol groups of cysteines rsc.orgaxispharm.com. While this compound itself has a terminal amine, other TCO-PEG derivatives with maleimide functionality (e.g., TCO-PEG7-maleimide) can be synthesized for conjugation to cysteine-modified antibodies axispharm.com. Site-specific conjugation is advantageous as it allows for better control over the drug-to-antibody ratio (DAR) and can help maintain antibody immunoreactivity rsc.orgtandfonline.com.

In the context of pretargeted radionuclide therapy (PRIT), the antibody is typically modified with the TCO moiety (such as through conjugation with this compound or a related derivative) and administered first. This allows the antibody to target and accumulate in the tumor while clearing from non-target tissues nih.govjove.com. Subsequently, a radiolabeled small molecule bearing a tetrazine group is administered. The rapid and specific IEDDA click reaction between the TCO on the antibody and the tetrazine on the radioligand occurs at the tumor site, effectively delivering the radionuclide payload nih.govjove.com.

One reported synthesis involves the preparation of a tetrazine-PEG7-amine precursor, which is then conjugated to a chelator for radionuclide labeling nih.gov. While this describes the synthesis of the tetrazine component of the click system, it highlights the use of a PEG7 spacer and an amine group, analogous to the structure of this compound, suggesting similar synthetic strategies could be applied to incorporate the TCO moiety onto a linker with a terminal amine for subsequent antibody conjugation nih.gov.

For example, the synthesis of Tz-PEG7-NHBoc involves the reaction of tetrazine N-hydroxysuccinimidyl ester (Tz-NHS) with a Boc-protected amino PEG polymer (Boc-NH-PEG7-NH2) jove.comnih.gov. Following deprotection of the Boc group, Tz-PEG7-NH2 is obtained, which can then be ligated with a chelator jove.comnih.gov. A similar approach could be envisioned for synthesizing this compound by starting with a TCO-NHS ester or activated TCO derivative and reacting it with Boc-PEG7-amine, followed by deprotection.

The resulting TCO-modified antibody (e.g., huA33-TCO) can be characterized in vitro to confirm the conjugation and assess its immunoreactivity nih.gov. The number of TCO molecules grafted per antibody can be determined using techniques such as MALDI-TOF MS researchgate.net.

Evaluation of Therapeutic Efficacy and Dosimetry in Preclinical Disease Models

Preclinical evaluation of this compound-modified antibodies in targeted radionuclide therapy often involves in vivo studies in murine models bearing human tumor xenografts aacrjournals.orgnih.gov. These studies aim to assess the therapeutic efficacy and determine the radiation dosimetry to both target tumors and healthy tissues aacrjournals.orgnih.gov.

The pretargeting strategy utilizing TCO-modified antibodies and radiolabeled tetrazines has shown promise in delivering therapeutic radionuclides to tumors aacrjournals.orgnih.gov. In this approach, the TCO-modified antibody is injected first and allowed to circulate and accumulate in the tumor jove.com. After a sufficient time interval for the antibody to clear from the blood and non-target organs, a radiolabeled tetrazine small molecule, often conjugated to a chelator like DOTA or CHX-A''-DTPA and a PEG spacer such as PEG7, is administered aacrjournals.orgnih.gov. The rapid click reaction between the pre-localized TCO-antibody and the circulating radiolabeled tetrazine leads to the specific accumulation of the radionuclide at the tumor site aacrjournals.orgnih.gov.

Studies have evaluated the therapeutic efficacy of this approach using various radionuclides, such as Lutetium-177 (B1209992) (¹⁷⁷Lu) aacrjournals.orgnih.govnih.gov. For instance, pretargeting with a TCO-modified antibody (e.g., 5B1-TCO targeting CA19.9) followed by administration of ¹⁷⁷Lu-DOTA-PEG7-Tz has demonstrated dose-dependent therapeutic responses in murine models of pancreatic cancer aacrjournals.orgnih.gov. This system resulted in significant tumor growth inhibition compared to control groups aacrjournals.orgnih.gov.

Biodistribution studies are crucial for evaluating the targeting specificity and pharmacokinetics of the pretargeting system nih.govaacrjournals.org. These studies measure the activity concentration of the radionuclide in various tissues and tumors over time nih.govaacrjournals.org. Data from such studies using ¹⁷⁷Lu-DOTA-PEG7-Tz in combination with a TCO-modified antibody have shown high activity concentrations in tumors and relatively low uptake in most healthy organs, particularly the kidneys and liver, which are often dose-limiting organs in conventional radioimmunotherapy aacrjournals.orgnih.gov.

An example of biodistribution data is presented in the table below, illustrating the activity concentration (%ID/g) in selected tissues at different time points after the injection of ¹⁷⁷Lu-DOTA-PEG7-Tz following pretargeting with a TCO-modified antibody in a murine xenograft model nih.govaacrjournals.org.

Tissue4 h (%ID/g)24 h (%ID/g)48 h (%ID/g)72 h (%ID/g)120 h (%ID/g)
Tumor4.6 ± 0.8--12.0 ± 5.316.8 ± 3.9
Blood0.8 ± 0.2--0.3 ± 0.10.1 ± 0.0
Liver2.1 ± 0.4--1.5 ± 0.31.0 ± 0.2
Kidney3.5 ± 0.6--2.5 ± 0.41.8 ± 0.3
Muscle0.1 ± 0.0--0.1 ± 0.00.0 ± 0.0
Spleen1.2 ± 0.3--0.8 ± 0.20.5 ± 0.1

Data are representative and compiled from preclinical studies evaluating ¹⁷⁷Lu-DOTA-PEG7-Tz in combination with a TCO-modified antibody in murine xenograft models nih.govaacrjournals.org. Specific values may vary depending on the antibody, tumor model, and experimental conditions.

Dosimetry calculations based on these biodistribution data provide estimates of the absorbed radiation dose to tumors and organs aacrjournals.orgnih.gov. Studies have suggested that the pretargeting approach with TCO-modified antibodies and radiolabeled PEGylated tetrazines like ¹⁷⁷Lu-DOTA-PEG7-Tz can result in favorable dosimetric profiles, with high tumor-to-non-target tissue ratios, potentially reducing toxicity to healthy organs compared to directly labeled radioimmunoconjugates aacrjournals.orgnih.gov. The rapid clearance of the small molecule radioligand from the circulation when it does not encounter a TCO-modified antibody at the target site contributes to lower background radiation jove.comresearchgate.net.

Preclinical studies have also investigated the impact of factors such as the amount of TCO-modified antibody injected and the time interval between antibody and radioligand administration on targeting efficiency and dosimetry nih.gov. Optimization of these parameters is crucial for maximizing tumor uptake and minimizing off-target radiation dose nih.gov.

The use of this compound and related TCO-PEG linkers in modifying antibodies for pretargeted radionuclide delivery represents a significant advancement in the field, enabling the potential for improved therapeutic index and the use of radionuclides with shorter half-lives nih.govjove.comresearchgate.net.

Applications of Tco Peg7 Amine in Materials Science and Nanotechnology Research

Synthesis of TCO-PEG7-amine-Functionalized Polymeric Materials

The incorporation of this compound into polymeric structures allows for the creation of materials with precisely defined properties and the ability to undergo subsequent bioorthogonal modifications.

Preparation of Well-Defined TCO-Tagged Polymers and Polypept(o)ides

This compound can serve as an initiator or a functional monomer in polymerization reactions to yield polymers and polypept(o)ides with terminal or pendant TCO groups. For instance, TCO-functionalized polypept(o)ides can be synthesized by ring-opening polymerization of N-carboxyanhydrides using TCO-functional amine initiators. This approach allows for the preparation of polymers with low dispersity and high end-group integrity. researchgate.net The resulting TCO-tagged polymers can then participate in rapid bioorthogonal tetrazine ligation reactions. researchgate.net

Research has demonstrated the synthesis of TCO-functionalized polypeptide-graft-polypeptoid copolymer brushes (PeptoBrushes) using a pGlu backbone functionalized with TCO moieties via amide coupling to carboxylic acid groups. acs.org The degree of TCO functionalization can be controlled during synthesis, impacting the reaction rates in subsequent bioorthogonal ligations. acs.org

Surface Modification and Functional Coating Development

This compound can be used to modify material surfaces, creating functional coatings with bioorthogonal reactivity. The amine group can react with activated surfaces (e.g., those with NHS esters or carboxylic acids), grafting the PEGylated TCO moiety onto the surface. This allows for the subsequent immobilization of tetrazine-functionalized molecules or materials via the fast and selective IEDDA reaction. This strategy is particularly useful for developing low-fouling surfaces that can also specifically capture target molecules through bioorthogonal click chemistry. rsc.org

Engineering of this compound-Modified Nanomaterials

This compound plays a role in functionalizing various nanomaterials, enabling them to participate in bioorthogonal reactions for diverse applications.

Functionalization of Nanoparticle Surfaces for Bioorthogonal Reactivity

The amine group of this compound can be used to conjugate the molecule to the surface of nanoparticles that possess reactive groups such as carboxylic acids or activated esters. This functionalization introduces TCO handles onto the nanoparticle surface, allowing for subsequent bioorthogonal reactions with tetrazine-modified probes, biomolecules, or other nanoparticles. This is particularly relevant for applications requiring specific and efficient labeling or targeting of nanoparticles in complex environments. google.com

Integration of this compound into Liposomal and Polymeric Nanoparticle Architectures

This compound or related TCO-PEG-amine derivatives can be integrated into the structure of liposomal and polymeric nanoparticles. For liposomes, TCO-modified phospholipids, which can be synthesized using TCO-PEG-amine derivatives, can be incorporated into the lipid bilayer during formulation. rsc.orgkcl.ac.uk This results in liposomes displaying TCO groups on their surface, ready for bioorthogonal ligation. rsc.org Similarly, TCO-PEG-amine can be used in the synthesis of functionalized polymeric nanoparticles or incorporated into pre-formed polymeric structures, providing reactive handles for click chemistry. nih.gov This integration enables the creation of multifunctional nanoparticles with enhanced targeting capabilities or the ability to carry multiple payloads attached via bioorthogonal conjugation. google.comresearchgate.net

Design of Smart and Responsive Materials

Stimuli-Responsive Systems Utilizing TCO-Tetrazine Ligation for Triggered Release

The rapid and selective reaction between TCO and tetrazine has been widely exploited in the design of stimuli-responsive systems, particularly for triggered release applications. This compound serves as a component in such systems by introducing the TCO handle onto a material or molecule, which can then react with a tetrazine-functionalized entity. This bioorthogonal ligation can be designed to induce a change in the system, leading to the release of encapsulated cargo or the activation of a specific function.

One prominent application area is in pretargeted strategies, often employed in imaging and radionuclide therapy. In these approaches, a targeting vector (like an antibody) is modified with TCO-PEG linkers and administered first to accumulate at the target site. Subsequently, a small molecule or nanoparticle labeled with a tetrazine and carrying a therapeutic or imaging agent is injected. The fast TCO-tetrazine reaction occurs at the target site, effectively delivering the payload while minimizing systemic exposure. Studies have utilized PEGylated tetrazines, such as 177Lu-DOTA-PEG7-Tz, in conjunction with TCO-modified antibodies for pretargeted radioimmunotherapy nih.govnih.gov. This approach has demonstrated rapid and persistent uptake of the radioligand in tumors with concurrent clearance from non-target tissues in preclinical models nih.gov. The use of PEG linkers of varying lengths, including PEG7, in tetrazine probes has been investigated to understand their influence on factors like clearance pathways koreascience.kr.

The TCO-tetrazine click reaction can also be engineered to facilitate a "click-to-release" mechanism. In this scenario, the reaction between TCO and tetrazine triggers a subsequent bond cleavage, leading to the release of a linked molecule. This mechanism has been explored for the controlled release of therapeutic agents from delivery vehicles or prodrugs researchgate.net. By incorporating this compound into the design of a delivery system or a caged molecule, the presence of a tetrazine trigger can initiate the release of an attached payload. Research has shown that the iEDDA reaction between TCO and tetrazine can be followed by the elimination of a leaving group, enabling chemically triggered release researchgate.net.

The stimuli-responsive nature of these systems lies in the bioorthogonal nature of the TCO-tetrazine reaction, which allows for external triggering by introducing the tetrazine component. This contrasts with systems relying on internal stimuli like pH or enzymes nih.govmdpi.com. This compound, with its readily accessible amine group for conjugation and its reactive TCO handle, is a versatile building block for constructing such externally triggered release systems in various material and nanoscale formats.

Detailed research findings in this area often involve evaluating the efficiency and kinetics of the TCO-tetrazine ligation in different environments, the stability of the TCO moiety, and the release profile of the linked cargo. For instance, studies in pretargeted radioimmunotherapy have quantified tumor uptake and clearance rates of radiolabeled tetrazines reacting with TCO-modified targeting vectors nih.govnih.gov.

Here is an example of data that might be presented in studies involving this compound or similar TCO-PEG constructs in triggered release applications:

ConstructTargeting VectorTetrazine ProbeStimulus (Trigger)Outcome MeasuredKey Finding (Example)Source
Antibody-TCO (using PEG linker)Antibody177Lu-DOTA-PEG7-TzTetrazine InjectionTumor Uptake (%ID/g)16.8 ± 3.9 %ID/g in tumors at 120h post-injection nih.gov nih.gov
TCO-modified systemN/ATetrazine-payloadTetrazine reactionPayload ReleaseNear-quantitative release observed researchgate.net researchgate.net
TCO-functionalized polymerN/ATetrazine-fluorophoreTetrazine reactionFluorescence Turn-onIntracellular cleavage demonstrated researchgate.net researchgate.net

Note: The values in the 'Key Finding (Example)' column are illustrative and based on the provided search snippets, highlighting the type of quantitative data found in this research area.

Applications in Self-Assembled and Supramolecular Structures

This compound plays a role in the field of self-assembled and supramolecular structures primarily by enabling the functionalization of the building blocks that form these structures. Self-assembly involves the spontaneous organization of molecules into ordered aggregates, while supramolecular chemistry focuses on the interactions between molecules that lead to the formation of larger, discrete entities. PEG chains are widely used in the design of molecules for self-assembly, such as block copolymers, lipids, and peptides, due to their hydrophilicity, which can drive the formation of various nanoscale structures like micelles, vesicles, and nanoparticles in aqueous environments researchgate.netresearchgate.net.

The terminal amine group of this compound allows for its covalent attachment to a variety of molecules that serve as the core components of self-assembled or supramolecular systems. For instance, the amine can react with carboxylic acids, activated esters (like NHS esters), or carbonyls on the self-assembling building blocks axispharm.commedchemexpress.combroadpharm.com. This conjugation introduces both the PEG7 chain, modifying the self-assembly behavior and properties (such as solubility and biocompatibility), and the TCO handle, providing a site for subsequent bioorthogonal reactions.

By incorporating this compound, researchers can create self-assembled structures that are "clickable," meaning they can be easily modified or functionalized after assembly via the reaction with tetrazines. This post-assembly functionalization strategy is particularly valuable in nanotechnology and materials science for several reasons:

It allows for the modular design of complex nanostructures. Different functionalities can be introduced by reacting the TCO-functionalized assemblies with various tetrazine-labeled molecules (e.g., targeting ligands, imaging probes, or other active molecules).

It can be performed under mild, bioorthogonal conditions, which is crucial for maintaining the integrity of fragile self-assembled structures and the activity of conjugated biomolecules.

It enables the creation of dynamic supramolecular assemblies whose properties or composition can be altered by triggering the TCO-tetrazine reaction.

While direct examples of this compound forming the primary self-assembled structure were not explicitly detailed in the provided snippets, the molecule's utility lies in its ability to functionalize established self-assembling motifs. For example, if a peptide or a block copolymer is designed to self-assemble into nanofibers or micelles, conjugating this compound to this molecule allows the resulting self-assembled structure to display TCO groups on its surface. These surface-exposed TCOs can then participate in iEDDA reactions with tetrazine-modified species, enabling targeted delivery, surface modification, or the creation of higher-order supramolecular architectures.

Research in this area might involve:

Synthesizing self-assembling molecules conjugated to this compound.

Characterizing the resulting self-assembled structures (e.g., size, morphology, stability).

Demonstrating the successful click reaction between the TCO-functionalized assemblies and tetrazine probes.

Investigating the functional consequences of the click reaction on the self-assembled or supramolecular system (e.g., triggered disassembly, cargo release, altered targeting).

The PEGylation provided by the PEG7 linker is known to enhance the solubility and reduce the aggregation of conjugated molecules and the structures they form, which is beneficial for applications in biological media axispharm.commedchemexpress.comaxispharm.com. This makes this compound particularly relevant for creating self-assembled nanomaterials intended for biomedical applications.

Methodological Considerations and Persistent Challenges in Tco Peg7 Amine Research

Analytical Verification of TCO-PEG7-amine Conjugation Efficiency and Reactivity

Accurately quantifying the success of this compound conjugation and the subsequent reactivity of the immobilized or conjugated TCO is crucial for reliable bioorthogonal applications.

Quantitative Assessment of Functional Loading (Degree of Labeling)

Determining the "functional loading" or "degree of labeling" refers to the number of active TCO moieties successfully conjugated to the target molecule (e.g., antibody, protein, nanoparticle) or surface. This is distinct from the total chemical conjugation, as not all conjugated TCOs may retain their reactivity due to factors like steric hindrance or environmental effects. nih.gov

Methods for quantitative assessment include:

Spectroscopic Methods: If the tetrazine reaction partner or a co-conjugated label (e.g., a fluorescent dye) has a distinct spectroscopic signature (e.g., absorbance or fluorescence), the concentration of the conjugated product can be determined spectrophotometrically after reaction with a known excess of the tetrazine reagent. nih.govescholarship.org For instance, functional TCO loadings on antibodies have been measured using tetrazine-Oregon Green 488, with the resulting fluorescence signal correlating to the number of reactive TCOs. nih.gov

Mass Spectrometry: Techniques like MALDI-TOF MS can be used to determine the total number of TCO modifications on a molecule like an antibody by analyzing the mass shift compared to the unmodified species. nih.govescholarship.org However, mass spectrometry typically measures total conjugation, not necessarily functional reactivity. nih.gov

NMR Spectroscopy: For smaller molecules or polymers, 1H NMR can be used to quantify the degree of functionalization by integrating the signals corresponding to the TCO alkene protons relative to known protons in the molecule. nih.gov

HPLC/LC-MS: Chromatography coupled with mass spectrometry can be used to separate and quantify labeled species, particularly for peptide or small molecule conjugates, and can also be used to monitor reaction kinetics and product purity. acs.org

A discrepancy has been observed in the literature between total TCO conjugations measured by mass spectrometry (sometimes reported as high as 10-20 per antibody) and functional TCOs assessed by tetrazine reaction (often fewer than 6), highlighting the importance of functional assessment methods. nih.gov

In Vitro and In Vivo Reaction Blocking Assays

Reaction blocking assays are valuable tools to assess the in vivo ligation efficiency and the accessibility of the TCO moiety. This method typically involves pre-targeting a biological system (e.g., cells or animals) with the TCO-conjugated molecule. Subsequently, an excess of an unlabeled tetrazine is administered to react with the available TCOs. Finally, a labeled tetrazine (e.g., fluorescent or radioactive) is introduced. The reduction in signal from the labeled tetrazine at the target site, compared to a control group where no unlabeled tetrazine was administered, indicates the extent to which the unlabeled tetrazine successfully blocked the reactive TCO sites through the bioorthogonal reaction. nih.govacs.orgacs.org

In Vitro Blocking Assays: These can be performed with cells or tissue sections. For example, brain sections labeled with a TCO-modified antibody showed specific click reactivity with a tetrazine in vitro. nih.gov

In Vivo Blocking Assays: These assays are particularly useful for evaluating the performance of TCO conjugates in complex biological environments. A fluorescence-based pretargeted blocking study has been developed to investigate in vivo ligation efficiency using a TCO-Cy5 fluorophore and a tetrazine-modified antibody. nih.govacs.org The in vivo ligation efficiency can be inversely correlated to the uptake of the labeled TCO in the target tissue. nih.govacs.org Studies have shown high blocking efficiencies (95-97%) for certain TCO derivatives in tumor-bearing mice using this approach. nih.gov

These blocking assays provide a functional readout of TCO reactivity in a relevant biological context, complementing the data obtained from quantitative loading assessments.

Addressing Intrinsic Limitations and Advancing Research Methodologies

The inherent properties of TCO and the demands of biological applications present specific challenges that require ongoing methodological advancements.

Mitigation of TCO Isomerization and Degradation in Complex Biological Environments

A significant challenge for TCO conjugates is their stability in biological media. Trans-cyclooctenes are susceptible to isomerization to the unreactive cis-cyclooctene (CCO) form. acs.orgresearchgate.netbroadpharm.com This isomerization can be catalyzed by various factors present in biological environments.

Thiol-Promoted Isomerization: TCOs can isomerize rapidly in the presence of high thiol concentrations. researchgate.netnih.gov

Metal-Catalyzed Isomerization: Copper-containing serum proteins have been identified as catalysts for the trans-to-cis isomerization of antibody-bound TCO in serum. researchgate.netnih.govuantwerpen.be

Degradation Products in Media: Thiamine (B1217682) degradation products in cell culture media, such as DMEM, have been found to predominantly catalyze the isomerization of TCO to CCO. acs.orgacs.org

The half-life of TCO can be relatively short in vivo, with rapid deactivation observed. nih.gov For instance, TCO conjugated to a mAb showed a half-life of 0.67 days in vivo. nih.gov Within 7 hours, TCO almost completely converted into the cis isomer in 50% fresh mouse serum at 37 °C. researchgate.net

Strategies to mitigate isomerization and degradation include:

Structural Modifications: Developing new TCO derivatives with improved stability while retaining high reactivity remains an area of research. nih.govmdpi.com Some d-TCO derivatives have shown improved stability compared to more reactive s-TCO. nih.gov

Environmental Control: Using custom media or fresh plasma, adding antioxidants, or using TCO trapping agents can help overcome in vitro and ex vivo isomerization during analytical experiments. acs.orgacs.org

Storage Conditions: Storing TCO derivatives as stable silver(I) metal complexes can extend their shelf lives, although these complexes readily dissociate in the presence of NaCl found in cell media. researchgate.netnih.gov

PEG Linkers: While PEG linkers generally improve solubility and reduce aggregation, one study suggested that attachment of TCOs through PEG linkers resulted in a shorter half-life of the tags compared to direct attachment in the context of antibody conjugation, potentially due to increased exposure. uantwerpen.be However, other research indicates PEG linkers can accelerate the click reaction and inhibit cis-trans isomerization in serum. koreascience.kr

Optimization of Reaction Kinetics for Ultrafast In Vivo Applications

The tetrazine-TCO reaction is known for its remarkably fast kinetics, making it suitable for in vivo applications where rapid reaction at low concentrations is necessary. conju-probe.comnih.govuantwerpen.beescholarship.org Second-order rate constants can be very high, reported up to 3.3 × 106 M−1 s−1. mdpi.com

However, optimizing reaction kinetics for specific in vivo applications, particularly those requiring ultrafast reactions or involving targets with low expression levels, still presents challenges.

Influence of Substituents: The reaction rates are highly influenced by substituents on both the tetrazine and TCO moieties. Electron-withdrawing groups on the tetrazine can accelerate the initial cycloaddition, but may interfere with subsequent release mechanisms in "click-to-release" strategies. researchgate.net Electron-donating groups on the TCO can increase reactivity. mdpi.com

Balancing Reactivity and Stability: There is often a trade-off between TCO reactivity and stability; highly reactive TCOs may be less stable. nih.govmdpi.com The search for TCO scaffolds with an optimal balance remains a challenge. nih.gov

Microenvironment Effects: The local microenvironment, including hydrophobicity and steric accessibility, can significantly impact reaction rates. nih.govnih.gov Hydrophobic interactions with proteins can potentially mask TCOs and reduce their reactivity. nih.gov

Pharmacokinetic Considerations: For efficient in vivo reactions, the pharmacokinetics of both the TCO-conjugated molecule and the tetrazine reaction partner must be optimized to ensure co-localization and sufficient concentration at the target site. pnas.orgchemrxiv.org Computational modeling can aid in designing reactants with optimized pharmacokinetic profiles. pnas.org

Polymer/Nanoparticle Effects: Conjugating TCO to polymers or nanoparticles can influence reaction kinetics. High TCO loading on polymer backbones has resulted in significantly increased reaction rates, hypothesized to be due to hydrophobic effects and rearrangements creating hydrophobic patches that attract lipophilic tetrazines. nih.gov

Achieving fast and complete reactions for applications like bioorthogonal decaging or targeted drug release requires careful design of both the TCO and tetrazine components. acs.orgresearchgate.net

Establishing Standards for Reproducibility and Data Reporting in Bioorthogonal Conjugation Research

Ensuring the reproducibility of bioorthogonal conjugation experiments and the consistent reporting of data are essential for advancing the field. escholarship.orgresearchgate.netnih.gov

Key areas requiring standardization include:

Characterization of Conjugates: Clear and comprehensive reporting of how conjugates were characterized, including the methods used to determine both total and functional loading, is critical. As highlighted by the discrepancy between total and functional TCO loading measurements, the method of analysis significantly impacts the results. nih.gov

Reporting Reaction Conditions: Detailed reporting of reaction conditions, including concentrations of reactants, reaction time, temperature, buffer composition, and presence of any additives, is necessary for others to reproduce the work. Even small changes in conditions can significantly impact reaction yield and efficiency. acs.org

Assessment of Reactivity and Stability: Standardized protocols for assessing the reactivity of TCO conjugates with tetrazines under relevant biological conditions (in vitro and in vivo) and for evaluating their stability over time and in different biological matrices would improve comparability between studies. acs.orgresearchgate.netacs.org

In Vivo Study Design and Reporting: For in vivo applications, detailed reporting of animal models, administration routes and doses, timing of injections, and methods for assessing target accumulation, reaction efficiency (e.g., using blocking assays), and off-target effects is crucial. nih.govacs.orgacs.org

Efforts to describe standards for reproducibility and data deposition are ongoing within the broader field of bioorthogonal chemistry. escholarship.orgresearchgate.netnih.gov Adherence to such standards will facilitate the reliable development and application of this compound and other bioorthogonal tools.

Future Trajectories and Emerging Research Frontiers for Tco Peg7 Amine

Development of Next-Generation TCO-PEG7-amine Analogues with Enhanced Properties

Future research is focused on developing next-generation analogues of this compound to overcome existing limitations and enhance performance in biological applications. Key areas of development include improving the in vivo stability of the TCO moiety and fine-tuning the properties of the PEG linker.

A significant challenge for TCO derivatives in biological environments is isomerization to the less reactive cis-cyclooctene (CCO) form, which reduces the efficiency of the click reaction over time. nih.govresearchgate.netresearchgate.net Developing TCO analogues with increased resistance to this isomerization is a critical area of research to ensure sustained reactivity in vivo. Studies have explored modifying the TCO structure itself to improve its stability. researchgate.netacs.org

Furthermore, modifications to the PEG linker, such as altering its length, branching, or incorporating additional functional groups, can significantly impact the properties of the resulting conjugates. The PEG chain enhances water solubility and can reduce non-specific binding, improving pharmacokinetic profiles. bioglyco.comkoreascience.kr Research indicates that the length of the PEG linker can influence conjugation efficiency and the in vivo behavior of TCO-modified molecules. researchgate.netkoreascience.krnih.gov For instance, studies comparing PEG linkers of different lengths (e.g., PEG3, PEG7, PEG11) in tetrazine-based radioligands have shown variations in excretion pathways and tumor uptake. koreascience.kr

The terminal amine group in this compound provides a versatile handle for conjugation to various molecules. Future analogues may explore alternative reactive groups or the incorporation of cleavable or responsive linkers within the PEG chain to enable controlled release of conjugated payloads in specific biological contexts. The customization of PEG linkers with tailored functionalities and lengths is an ongoing area of development by chemical synthesis providers. precisepeg.comprecisepeg.com

Integration of this compound into Advanced Biological Systems and Complex Biosensors

The bioorthogonal nature and rapid kinetics of the TCO-tetrazine click reaction make this compound highly suitable for integration into advanced biological systems. Its application in bioconjugation extends to labeling and modifying a wide range of biomolecules, including proteins, peptides, and nucleic acids. bioglyco.com

A major area of integration is in the field of targeted delivery and imaging. TCO-modified antibodies, peptides, or nanoparticles can be administered and allowed to accumulate at a target site (e.g., tumor tissue). Subsequently, a radiolabeled or fluorescently labeled tetrazine can be injected, which rapidly reacts with the pre-targeted TCO, enabling specific imaging or delivery of a therapeutic payload. nih.govresearchgate.netmdpi.comnih.govmdpi.com This pretargeting strategy is particularly promising in nuclear medicine for PET and SPECT imaging and radioimmunotherapy (RIT), allowing for improved target-to-background ratios and reduced radiation dose to healthy tissues compared to directly labeled probes. nih.govresearchgate.netacs.orgnih.govmdpi.comnih.govmdpi.comnih.gov

Detailed research findings highlight the effectiveness of this approach. For example, studies using TCO-modified antibodies in conjunction with PEGylated tetrazine radioligands have demonstrated specific tumor uptake and favorable clearance profiles in preclinical models of cancer. nih.govnih.govnih.govnih.gov The PEG linker in the tetrazine component, such as PEG7, has been shown to influence its pharmacokinetic properties, including excretion routes. koreascience.krnih.gov

While specific examples of this compound directly integrated into complex biosensors are not extensively detailed in the search results, the compound's ability to facilitate precise and bioorthogonal labeling within biological systems suggests significant potential. Click chemistry, in general, is recognized as a powerful tool for cell engineering and the development of drug delivery systems, which can form the basis for advanced sensing platforms. nih.gov The ability to site-specifically label or modify biomolecules or cells with this compound could be leveraged to create highly specific and sensitive biosensors for detecting target molecules or monitoring cellular processes.

Table 1: Illustrative Data on PEGylated Linker Influence in Pretargeting

PEG Linker Length (Tetrazine Radioligand)Excretion PathwayTumor Uptake (%ID/g at 72h)Reference
PEG3 (Tz-1)Liver, Intestine, Kidney- koreascience.kr
PEG7 (Tz-2 or [177Lu]Lu-DOTA-PEG7-Tz)Kidney12.0 ± 5.3 (with 5B1-TCO) koreascience.krnih.gov
PEG11 (Tz-3 or [68Ga]Ga-DOTA-PEG11-Tz)Kidney5.8 (with TCO-CC49) researchgate.netkoreascience.krmdpi.com

Note: Tumor uptake values are illustrative and depend on the specific antibody-TCO conjugate and tumor model used in the referenced studies.

Expansion of this compound Applications into Novel Research Paradigms and Cross-Disciplinary Fields

The unique reactivity and bioorthogonality of this compound are driving its expansion into novel research paradigms and fostering collaborations across various scientific disciplines. Beyond its established use in pretargeted nuclear imaging and therapy, new applications are emerging.

One significant paradigm is the use of click chemistry, including TCO-based reactions, in the development of targeted drug delivery systems, such as antibody-drug conjugates (ADCs) and nanoparticle-based therapeutics. koreascience.krmdpi.com this compound can serve as a versatile linker to attach therapeutic agents to targeting vectors in a controlled and efficient manner in vitro or in vivo.

The application of this compound is inherently cross-disciplinary, bridging chemistry with biology, medicine, and materials science. In nuclear medicine, it is central to developing new radiotracers and pretargeting strategies for diagnosing and treating diseases like cancer. nih.govresearchgate.netresearchgate.netacs.orgnih.govmdpi.comnih.govmdpi.comnih.govwindows.netacs.org In materials science, TCO-modified nanoparticles are being explored for targeted drug delivery and imaging applications, utilizing the click reaction for functionalization. mdpi.commdpi.com

Furthermore, the principles demonstrated by this compound in facilitating precise bioconjugation under challenging conditions are influencing other areas, such as cell tracking and tissue engineering, where specific and non-toxic labeling methods are crucial. nih.gov The development of novel TCO derivatives and optimized reaction conditions continues to push the boundaries of what is possible in modifying biological systems. researchgate.netacs.org

The integration of this compound into these diverse fields exemplifies a broader trend towards utilizing sophisticated chemical tools to address complex biological and medical challenges, highlighting the compound's role in enabling innovative research across traditional disciplinary boundaries.

Table 2: Potential Cross-Disciplinary Applications Enabled by this compound

Research Paradigm/FieldApplication Examples
Pretargeted Imaging (PET/SPECT)Tumor visualization, reduced non-target uptake
Pretargeted Therapy (RIT)Targeted delivery of radioisotopes to tumors
Targeted Drug Delivery (ADCs, Nanoparticles)Site-specific payload conjugation and release
Cell EngineeringCell surface modification, cell tracking
Tissue EngineeringScaffold functionalization, cell integration
Biosensor DevelopmentCreation of specific and sensitive detection platforms
RadiochemistryDevelopment of novel radiotracers

Q & A

Q. How can researchers ensure compliance with FAIR principles (Findable, Accessible, Interoperable, Reusable) when publishing this compound data?

  • Methodological Answer : Deposit raw spectral data (NMR, MS) in repositories like Zenodo or Chemotion. Use standardized metadata templates (e.g., ISA-Tab) to describe synthesis protocols. Provide machine-readable compound identifiers (e.g., InChIKey) and explicit licensing terms for reuse .

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